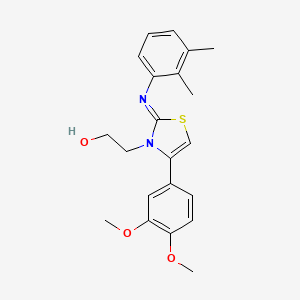

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol

説明

The compound “(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol” is a thiazole derivative characterized by a unique substitution pattern. Its structure features a 3,4-dimethoxyphenyl group at the 4-position of the thiazole ring, a (2,3-dimethylphenyl)imino moiety at the 2-position, and an ethanol side chain at the 3-position (Z-configuration at the imino bond).

特性

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-2-(2,3-dimethylphenyl)imino-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-14-6-5-7-17(15(14)2)22-21-23(10-11-24)18(13-27-21)16-8-9-19(25-3)20(12-16)26-4/h5-9,12-13,24H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHWNZVVKOTHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a complex organic compound characterized by a thiazole ring and various functional groups that contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural features, which may enhance its pharmacological properties.

Chemical Structure

The structure of the compound can be described as follows:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Ethanol Group : Attached to the thiazole moiety.

- Dimethoxy-substituted Phenyl Group : Enhances electron donation and may improve biological interactions.

- Imino Group : Increases reactivity and potential biological activity.

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with thiazole rings have been reported to demonstrate significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties : Thiazole-containing compounds have exhibited antimicrobial activity against several pathogens, including bacteria and fungi. For example, certain thiazole derivatives showed effectiveness against Staphylococcus aureus and Candida albicans .

- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor of specific enzymes involved in cancer progression and inflammation, such as sphingosine kinase .

Case Studies

- Anticancer Studies : A study on thiazole derivatives indicated that they could inhibit cell proliferation in human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly impacted biological efficacy, suggesting that (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol may possess similar or enhanced activity.

- Antimicrobial Activity : In vitro tests demonstrated that compounds with thiazole moieties exhibited varying degrees of antimicrobial activity. The disk diffusion method was used to assess efficacy against common pathogens, revealing promising results for related compounds .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the potential of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazole Derivative A | Contains thiazole ring | Anticancer |

| Dimethoxybenzene | Methoxy groups on benzene | Antioxidant |

| Iminothiazole B | Imino group with thiazole | Antibacterial |

| Phenolic Compound C | Hydroxyl groups on phenolic ring | Antioxidant |

The unique combination of functional groups in (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol enhances both its biological activity and stability compared to other similar compounds.

類似化合物との比較

Structural and Functional Comparison with Analogous Thiazole Derivatives

The compound’s structural analogs differ primarily in substituents on the thiazole ring and the imino-linked aryl group. Below is a comparative analysis of key derivatives:

Analysis of Substituent Effects on Physicochemical Properties

Electronic Effects

- Methoxy vs. Nitro Groups : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with nitro-substituted analogs (e.g., 915186-39-9 and 905778-19-0), which exhibit reduced electron density on the thiazole ring. This difference impacts reactivity in electrophilic substitutions and binding affinity in biological systems .

- Methyl vs. Ethoxy Imino Substituents: The 2,3-dimethylphenyl group in the target compound provides moderate steric bulk compared to the larger 4-ethoxyphenyl group in 915186-67-3. Ethoxy’s oxygen atom may participate in hydrogen bonding, whereas methyl groups prioritize hydrophobicity .

Solubility and Bioavailability

- The nitro-substituted derivatives (e.g., 915186-39-9) are less soluble in polar solvents due to their electron-withdrawing nature, whereas methoxy-rich analogs (target compound and 915186-67-3) show improved aqueous solubility .

- The hydrobromide salt (474880-54-1) demonstrates enhanced crystallinity and stability, a strategy often employed to improve pharmaceutical formulation .

Q & A

Q. What are the standard synthetic protocols for synthesizing this thiazole derivative, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step condensation reactions. A typical procedure involves refluxing thiazole precursors (e.g., 2-amino-4-phenylthiazole) with aromatic aldehydes (e.g., veratraldehyde) in ethanol or methanol, catalyzed by acetic acid. Key parameters include:

- Temperature : Reflux (~78°C for ethanol) ensures optimal reaction kinetics .

- Solvent : Methanol or ethanol enhances solubility of intermediates and final product .

- Catalysts : Acetic acid promotes imine formation during condensation . Post-synthesis, recrystallization from ethanol improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Aromatic protons (δ 6.4–8.3 ppm) and imine (C=N) carbon (δ ~160 ppm) confirm core structure .

- IR Spectroscopy : C=N stretch (~1610 cm⁻¹) and N-H bonds (~3533 cm⁻¹) validate imine and amine groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 340.44 for C₁₉H₂₀N₂O₂S) confirm molecular weight .

- X-ray crystallography (if crystals form) resolves stereochemistry and Z-configuration .

Advanced Research Questions

Q. How can the condensation reaction be optimized to enhance stereoselectivity and minimize by-products?

- Catalyst Screening : Replace acetic acid with Lewis acids (e.g., ZnCl₂) to stabilize transition states and favor Z-isomer formation .

- Solvent Polarity : Use aprotic solvents (e.g., acetonitrile) to reduce side reactions like hydrolysis .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield (85%→92%) and selectivity .

Q. What computational strategies predict this compound’s binding affinity with antimicrobial or anticancer targets?

- Molecular Docking : Use AutoDock Vina to model interactions with Staphylococcus aureus DNA gyrase (PDB: 2XCT) or human topoisomerase II (PDB: 1ZXM). Focus on hydrogen bonding with the thiazole ring and hydrophobic contacts with aryl groups .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using descriptors like LogP and HOMO-LUMO gaps .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial efficacy)?

- Purity Validation : Use HPLC (≥98% purity) to exclude impurities as confounding factors .

- Standardized Assays : Re-evaluate activity using CLSI/M07-A9 broth microdilution for MIC values, ensuring consistent inoculum size (~5×10⁵ CFU/mL) .

- Structural Analog Testing : Compare activity against derivatives with modified aryl groups (e.g., 4-nitrophenyl vs. 4-methoxyphenyl) to identify pharmacophores .

Q. What synthetic routes enable structural modifications at the 4-(3,4-dimethoxyphenyl) moiety to enhance cytochrome P450 binding?

- Suzuki Coupling : Replace dimethoxyphenyl with electron-deficient aryl boronic acids (e.g., 4-cyanophenyl) to modulate electron density and improve CYP3A4 affinity .

- Protecting Groups : Temporarily mask the ethanol side chain with acetyl groups during functionalization to prevent undesired reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。